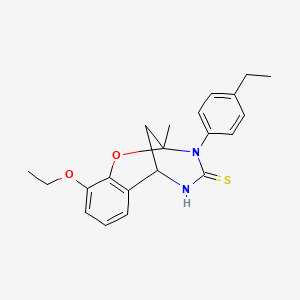
1-(1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C12H11F3N4O2S and its molecular weight is 332.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Utility in Heterocyclic Compounds Formation 1-Sulfonyl-1,2,3-triazoles, accessible through copper-catalyzed azide-alkyne cycloaddition, are versatile precursors for various heterocycles via Rh-azavinyl carbenes and carbene complexes of other metals. These intermediates facilitate nitrogen atom incorporation into heterocycles significant for synthetic and medicinal chemistry. Specifically, Rh-azavinyl carbenes react with aldehydes to yield adducts that cyclize intramolecularly to form homochiral 3-sulfonyl-4-oxazolines, showcasing excellent yield and enantioselectivity (Zibinsky & Fokin, 2013).
Denitrogenative Transformations for Nitrogen-based Heterocycles Synthesis Electron-deficient 1,2,3-triazoles, in equilibrium with α-diazoimine tautomers, generate metallo azavinyl carbene intermediates. These intermediates are pivotal in synthesizing functionalized nitrogen-based heterocycles and building blocks via transannulation, cyclopropanations, insertion reactions, ylide formation/rearrangements, and ring expansions, showcasing the compound's utility in advanced organic synthesis and drug design (Anbarasan, Yadagiri, & Rajasekar, 2014).
Biological Activity and Drug Design Potential The sulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-dioxide derivatives, synthesized via a novel one-pot procedure, exhibited significant in vitro antibacterial and free radical scavenging activities. This demonstrates the compound's potential as a scaffold in developing new therapeutics with potent antibacterial properties (Sreerama et al., 2020).
Applications in Organic Synthesis 1-Sulfonyl-1,2,3-triazoles react with allenes under nickel(0) catalyst to produce polysubstituted pyrroles through isopyrroles, which are then transformed into a wide range of polysubstituted pyrroles. This showcases the utility of 1-sulfonyl-1,2,3-triazoles in organic synthesis, particularly in the regiocontrolled synthesis of complex pyrrole derivatives (Miura et al., 2013).
特性
IUPAC Name |
1-[1-[3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O2S/c13-12(14,15)9-2-1-3-11(6-9)22(20,21)18-7-10(8-18)19-5-4-16-17-19/h1-6,10H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMWTIVSBQNQQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine](/img/structure/B2932744.png)

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2932748.png)
![Methyl 2-{[4-(4-chlorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetate](/img/structure/B2932749.png)
![N-(3-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2932750.png)



![N-(2-methoxy-5-methylphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2932756.png)
![5-amino-N-(3,5-dimethylphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2932758.png)
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2932759.png)
![1-(2-METHOXYPHENYL)-4-[6-(4-METHOXYPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERAZINE](/img/structure/B2932762.png)
![2-chloro-N-{[3-(trifluoromethoxy)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2932764.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2932765.png)
